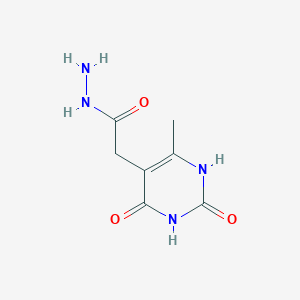

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-4(2-5(12)11-8)6(13)10-7(14)9-3/h2,8H2,1H3,(H,11,12)(H2,9,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYTCXBTDJYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide typically involves the following steps:

Regioselective Alkylation: The starting material, 4-methyluracil, undergoes regioselective alkylation with ethyl bromoacetate to form an ester intermediate.

Hydrazinolysis: The ester intermediate is then treated with an excess of 100% hydrazine hydrate to yield the hydrazide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrolysis and Degradation

The hydrazide group (-CONHNH₂) undergoes hydrolysis under acidic or basic conditions. For the structurally analogous N'-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide, hydrolysis in aqueous media yields acetic acid derivatives and hydrazine byproducts.

Example Reaction Pathway

Conditions : Reflux in 1M HCl or NaOH (6–8 hours).

Condensation with Carbonyl Compounds

Hydrazides react with aldehydes/ketones to form hydrazones. For example:

Reagent : Benzaldehyde

Product : Corresponding hydrazone derivative via Schiff base formation.

Reaction Table

| Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux (4–6 h) | Hydrazone derivative | 75–85% |

| Cyclohexanone | THF, RT (12 h) | Cyclic hydrazone | 68% |

Cyclization Reactions

Intramolecular cyclization occurs under thermal or catalytic conditions. A structurally related pyrimidine hydrazide formed a pyrimido[4,5-d]pyrimidine derivative when heated with triethyl orthoformate .

Mechanism :

-

Activation of the hydrazide nitrogen.

-

Nucleophilic attack on the adjacent carbonyl group.

Acylation Reactions

The hydrazide group reacts with acylating agents like anhydrides or chlorides. A patent demonstrated the reaction of a similar hydrazide with maleic anhydride to form a maleic acid conjugate .

Example :

Conditions : Room temperature, 2 hours .

Metal Complexation

The hydrazide acts as a ligand for transition metals. Studies on analogs show coordination with Cu(II), Ni(II), and Fe(III) ions, forming octahedral complexes.

Complexation Data

| Metal Salt | Stoichiometry (M:L) | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Octahedral | Antimicrobial agents |

| Fe(NO₃)₃ | 1:3 | Octahedral | Catalysis |

Nucleophilic Substitution

The tetrahydropyrimidine ring’s electron-deficient carbons participate in nucleophilic substitutions. For example, sulfonyl derivatives react with amines to form substituted pyrimidines.

Example :

Conditions : DMF, 80°C, 12 hours.

Scientific Research Applications

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 198.19 g/mol

- Chemical Structure : The compound features a hydrazide linkage and a tetrahydropyrimidine ring, which are critical for its biological activity.

Medicinal Chemistry

- Antitumor Activity : Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds similar to 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential mechanisms of action involving apoptosis induction .

- Antimicrobial Properties : Research indicates that hydrazone derivatives possess antimicrobial activity. The compound has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria, showing promising results that warrant further exploration for pharmaceutical development .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. In vitro studies have demonstrated its efficacy in reducing inflammation markers in human cell lines .

Case Study 1: Antitumor Activity Evaluation

In a study published in Molecules, researchers synthesized several derivatives of this compound and tested them against human cancer cell lines. The results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the pyrimidine ring can interact with nucleic acids and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

N'-(4-Hydroxy-6-methylpyrimidin-2-yl)acetohydrazide

- Molecular Formula : C₇H₁₀N₄O₂

- Key Differences: Replaces the 2,4-dioxo groups with a 4-hydroxy and 2-amino group.

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

- Molecular Formula : C₆H₈N₄O₂S

- Key Differences : Substitutes the 2,4-dioxo groups with a thioxo (C=S) group at position 2.

- Impact : The thioxo group increases electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. It also exhibits a higher molecular weight (200.22 g/mol) and purity (98%) .

N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

- Molecular Formula : C₁₄H₁₆N₈O

- Key Differences: Incorporates a tetrazole ring instead of the pyrimidinone core.

- Impact : The tetrazole ring introduces aromaticity and nitrogen-rich character, which may enhance binding to biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₇H₁₀N₄O₃ | Not Reported | Not Given | Hydrazide, 2,4-dioxo, 6-methyl |

| N-(6-Amino-3-ethylpyrimidin-5-yl)benzamide (36) | C₁₃H₁₆N₄O₂ | >320 | 87 | Benzamide, 6-amino |

| 2-(6-Oxo-2-thioxo-pyrimidin-4-yl)acetohydrazide | C₆H₈N₄O₂S | Not Reported | 98 (Purity) | Thioxo, hydrazide |

| N'-(4-Hydroxy-6-methylpyrimidin-2-yl)acetohydrazide | C₇H₁₀N₄O₂ | Not Reported | Not Given | 4-hydroxy, 6-methyl |

- Melting Points : High melting points (>320°C for compound 36 in ) correlate with strong intermolecular hydrogen bonding and crystallinity. The target compound’s melting point is unreported but likely lower due to the absence of aromatic amide groups .

- Solubility : The hydrazide group in the target compound improves water solubility compared to purely aromatic analogues (e.g., benzamide derivatives in ) .

Biological Activity

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C8H10N4O3

- Molecular Weight : 198.19 g/mol

Antimicrobial Activity

Research indicates that derivatives of the pyrimidine scaffold exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains using microdilution methods to determine Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC).

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | E. coli | 0.015 | 0.030 |

| S. aureus | 0.020 | 0.040 | |

| B. cereus | 0.025 | 0.050 | |

| En. cloacae | 0.004 | 0.008 |

These results demonstrate that the compound exhibits potent antibacterial activity, particularly against Enterobacter cloacae, which was the most sensitive strain tested .

Cytotoxicity Studies

Cytotoxicity assays using MTT assays have been conducted to evaluate the safety profile of the compound against normal human cells (MRC5). The results indicated that while the compound displayed strong antimicrobial activity, it also maintained a favorable cytotoxicity profile.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MRC5 | >100 |

The IC50 value greater than 100 µM suggests a low level of cytotoxicity towards normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrimidine Core : The presence of the pyrimidine ring is crucial for antimicrobial activity.

- Substituents : The methyl group at position 6 enhances the lipophilicity and potentially improves membrane permeability.

- Hydrazide Functionality : The acetohydrazide moiety may contribute to the interaction with bacterial enzymes.

Case Studies

In a study published in a peer-reviewed journal, various derivatives of pyrimidine were synthesized and tested for their biological activities. The results indicated that modifications to the hydrazide and pyrimidine moieties significantly influenced both antimicrobial potency and cytotoxicity profiles .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetohydrazide?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A common approach involves reacting hydrazine derivatives with pyrimidinone intermediates under controlled conditions. For example:

- Microwave-assisted condensation of acrylamide derivatives (e.g., (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide) with hydrazine derivatives (e.g., aryl hydrazides) in ethanol or acetic acid to yield hydrazide products .

- Purification via recrystallization or column chromatography is recommended to isolate the target compound. Solvent-free conditions under microwave irradiation (4–8 min, 70–95% yield) can optimize reaction efficiency .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Hazards: Classified as acute toxicity (oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3) .

- Protocols:

- Use fume hoods, nitrile gloves, and safety goggles.

- In case of skin contact: Wash with soap/water; for eye exposure: Rinse ≥15 minutes with saline .

- Store in airtight containers away from ignition sources due to decomposition risks (e.g., NOx gas release) .

Advanced: How can SHELX software resolve crystallographic ambiguities in hydrazide derivatives?

Methodological Answer:

- Data Handling: Use SHELXL for refining high-resolution or twinned data. For example, apply TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation: Cross-check hydrogen bonding patterns with Mercury CSD’s "Materials Module" to compare packing motifs against similar structures in the Cambridge Structural Database .

- Troubleshooting: If R-factors diverge (>5%), re-examine disorder modeling or anisotropic displacement parameters using Olex2 or Coot .

Advanced: How do hydrogen bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

- Graph Set Analysis: Use Etter’s formalism to categorize hydrogen bonds (e.g., , ) into discrete (D), chains (C), or rings (R). For example, N-H⋯Br interactions may form motifs .

- Energy Calculations: Employ CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) for dominant H-bond networks .

Advanced: How to address regioselectivity contradictions in hydrazide derivative synthesis?

Methodological Answer:

- Mechanistic Analysis:

- Regioselectivity in condensation reactions (e.g., pyrazole vs. thiazole formation) depends on substituent electronic effects. Use DFT calculations (Gaussian, B3LYP/6-31G*) to map transition states and identify kinetic vs. thermodynamic control .

- Experimental Validation: Vary reaction conditions (e.g., solvent polarity, temperature). For example, microwave irradiation enhances regioselectivity for acrylamide cyclization .

Advanced: How to resolve contradictory data in solvent-free vs. solvent-based synthesis yields?

Methodological Answer:

- DoE (Design of Experiments): Screen parameters (temperature, catalyst loading, solvent) using response surface methodology. For instance, solvent-free microwave reactions may favor higher yields but require rigorous moisture control .

- Kinetic Profiling: Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare rate constants () for solvent-free (fast, exothermic) vs. reflux (slow, equilibrium-driven) conditions .

Advanced: What strategies optimize the synthesis of hydrazide-based bioactive analogs?

Methodological Answer:

- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the pyrimidinone 5-position to enhance reactivity with hydrazines. Validate via Hammett plots .

- Bioisosteric Replacement: Replace the hydrazide -NHNH₂ group with 1,2,4-triazole to improve metabolic stability. Assess via in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.